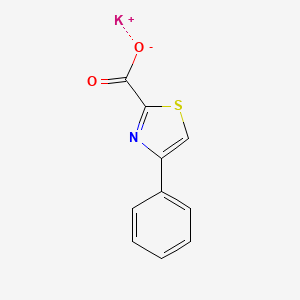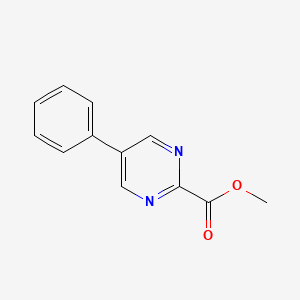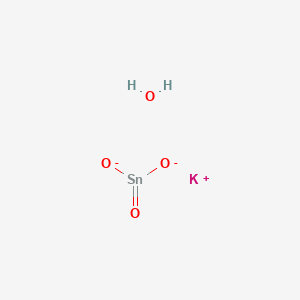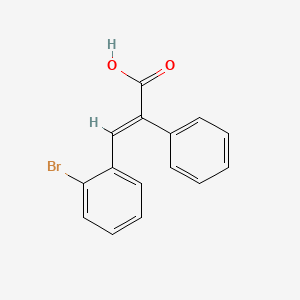
Potassium4-phenylthiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium4-phenylthiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and a carboxylate group at the second position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium4-phenylthiazole-2-carboxylate can be synthesized through several methods One common approach involves the reaction of 4-phenylthiazole-2-carboxylic acid with potassium hydroxide The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion to the potassium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The starting materials are often sourced in bulk, and the reactions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium4-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful in various applications.
Applications De Recherche Scientifique
Potassium4-phenylthiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of Potassium4-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylthiazole-2-carboxylic acid: Similar structure but lacks the potassium salt form.
Thiazole-2-carboxylate derivatives: Various derivatives with different substituents on the thiazole ring.
Phenylthiazole derivatives: Compounds with different functional groups attached to the phenyl ring.
Uniqueness
Potassium4-phenylthiazole-2-carboxylate is unique due to its specific combination of a phenyl group, a thiazole ring, and a carboxylate group in the potassium salt form. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6KNO2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
potassium;4-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S.K/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |
Clé InChI |
OJRGBEPCSXHTJI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)












